Catechol-d4

描述

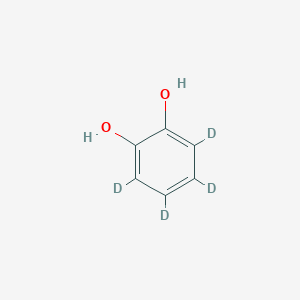

Structure

3D Structure

属性

IUPAC Name |

3,4,5,6-tetradeuteriobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCIMNLLNPGFGHC-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103963-58-2 | |

| Record name | 103963-58-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Navigating Isotopic Space: A Technical Guide to Catechol-d4

This guide provides an in-depth technical overview of Catechol-d4, a deuterated analogue of catechol, designed for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical properties, structure, and, most critically, its application as an internal standard in quantitative mass spectrometry. This document moves beyond a simple recitation of facts to explain the rationale behind its use, ensuring a thorough understanding of its role in modern analytical workflows.

Introduction: The Significance of Isotopic Labeling in Analytical Chemistry

In the pursuit of precise and accurate quantification of analytes in complex matrices, stable isotope-labeled internal standards have become indispensable tools. This compound, a deuterated form of catechol, exemplifies the utility of this approach. By replacing four hydrogen atoms on the benzene ring with deuterium, a stable, non-radioactive isotope of hydrogen, we create a molecule that is chemically almost identical to its endogenous counterpart but possesses a distinct mass. This mass difference is the cornerstone of its application in isotope dilution mass spectrometry, a technique that offers unparalleled accuracy by mitigating matrix effects and variations in sample processing.

Catechol itself is a significant molecule, found in various natural products and serving as a key structural motif in many bioactive compounds and drugs.[1] Accurate quantification of catechol and its derivatives is crucial in fields ranging from environmental analysis to pharmaceutical research.[1] this compound provides the necessary tool to achieve this with high confidence.

Chemical Structure and Properties of this compound

This compound, with the IUPAC name 3,4,5,6-tetradeuteriobenzene-1,2-diol, has the chemical formula C₆H₂D₄O₂.[2] The four deuterium atoms are located on the aromatic ring, while the hydrogen atoms of the two hydroxyl groups remain as protium. This specific labeling is crucial as it is less susceptible to back-exchange with protic solvents compared to deuterium atoms on heteroatoms.

Below is a representation of the chemical structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in the laboratory.

| Property | Value | Source |

| CAS Number | 103963-58-2 | [2][3] |

| Molecular Formula | C₆H₂D₄O₂ | [2][4] |

| Molecular Weight | 114.14 g/mol | [2][4] |

| Appearance | Off-White to Tan Solid | [5] |

| Melting Point | 101 °C | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [6][7] |

| Storage | 2-8°C Refrigerator, in a tightly closed vial | [2][5] |

Synthesis of this compound: An Overview

The synthesis of deuterated compounds like this compound is a specialized process. While multiple strategies exist for introducing deuterium into organic molecules, a common approach for aromatic systems involves acid-catalyzed hydrogen-deuterium exchange. A general pathway for the synthesis of deuterated catechols involves the reaction of a deuterated dihalomethane with a catechol containing deuterated phenolic groups to achieve a high isotopic yield.[8] The purity of the final product is critical, with isotopic enrichment levels ideally exceeding 98% to ensure its utility as an internal standard.[1]

The following diagram illustrates a conceptual workflow for the synthesis of a deuterated aromatic compound:

Caption: Conceptual workflow for the synthesis of this compound.

Application as an Internal Standard in Mass Spectrometry

The primary and most critical application of this compound is as an internal standard for the quantification of catechol by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[6][9] The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the stable isotope-labeled standard to the sample at the earliest stage of analysis.

The Rationale: Why Use a Stable Isotope-Labeled Internal Standard?

The use of a stable isotope-labeled (SIL) internal standard like this compound is considered the gold standard in quantitative mass spectrometry for several key reasons:

-

Correction for Sample Preparation Variability: Any loss of the analyte during extraction, cleanup, and concentration steps will be mirrored by a proportional loss of the SIL internal standard. This is because their chemical properties are nearly identical.

-

Mitigation of Matrix Effects: In complex biological or environmental samples, co-eluting matrix components can enhance or suppress the ionization of the analyte in the mass spectrometer source. Since the SIL internal standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction.[10]

-

Improved Precision and Accuracy: By normalizing the response of the analyte to that of the internal standard, the method's precision and accuracy are significantly improved, leading to more reliable and reproducible results.

The following diagram illustrates the role of this compound in a typical LC-MS/MS workflow:

Caption: Workflow for quantitative analysis of Catechol using this compound.

Experimental Protocol: Quantification of Catechol in a Biological Matrix using LC-MS/MS

This section provides a detailed, step-by-step methodology for the quantification of catechol in a biological matrix (e.g., plasma) using this compound as an internal standard.

4.2.1. Materials and Reagents

-

Catechol reference standard

-

This compound internal standard

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid

-

Human plasma (or other biological matrix)

-

Solid-phase extraction (SPE) cartridges (e.g., weak cation exchange)

4.2.2. Preparation of Stock and Working Solutions

-

Catechol Stock Solution (1 mg/mL): Accurately weigh and dissolve the catechol reference standard in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Calibration Standards and Quality Control (QC) Samples: Prepare serial dilutions of the catechol stock solution in a suitable solvent (e.g., 50:50 methanol:water) to create a series of calibration standards at different concentrations. Prepare QC samples at low, medium, and high concentrations in the same manner.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with the same solvent to the desired working concentration.

4.2.3. Sample Preparation (Solid-Phase Extraction)

-

Sample Spiking: To 100 µL of plasma sample (calibration standard, QC, or unknown), add 10 µL of the this compound working solution. Vortex briefly.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

SPE Cartridge Conditioning: Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

-

Elution: Elute the catechol and this compound from the cartridge with 1 mL of methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

4.2.4. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to ensure separation of catechol from matrix components.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode (to be optimized).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Catechol: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.

-

This compound: Determine the precursor ion (e.g., [M+H]⁺, which will be 4 Da higher than catechol) and a corresponding product ion.

-

-

4.2.5. Data Analysis

-

Integrate the peak areas for both the catechol and this compound MRM transitions.

-

Calculate the peak area ratio of catechol to this compound for each sample.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of catechol in the unknown samples by interpolating their peak area ratios from the calibration curve.

Characterization of this compound

The identity and purity of this compound are confirmed using various analytical techniques.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak that is 4 mass units higher than that of unlabeled catechol, confirming the incorporation of four deuterium atoms. The fragmentation pattern will also be consistent with the deuterated structure.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy will show a significant reduction in the signals corresponding to the aromatic protons compared to unlabeled catechol. The integration of the remaining aromatic signals relative to the hydroxyl protons can be used to confirm the degree of deuteration. ¹³C NMR will show signals consistent with the catechol backbone.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic C-D stretching vibrations, which are at a lower frequency than the corresponding C-H stretches in unlabeled catechol. The O-H stretching and bending vibrations will be similar to those of catechol.

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its isotopic purity and chemical integrity.

-

Storage: Store in a tightly sealed vial in a refrigerator (2-8°C).[2][5]

-

Handling: As with many deuterated compounds, it is advisable to handle this compound under an inert atmosphere (e.g., argon or nitrogen) to minimize the potential for H/D exchange with atmospheric moisture, especially if it is in solution. Always consult the Safety Data Sheet (SDS) for specific handling precautions.

Conclusion

This compound is a vital tool for researchers requiring accurate and precise quantification of catechol. Its utility as a stable isotope-labeled internal standard in mass spectrometry is well-established, offering a robust solution to the challenges of analyzing complex samples. A thorough understanding of its chemical properties, the principles behind its application, and the details of the experimental workflow are paramount to its successful implementation in the laboratory. This guide provides the foundational knowledge for scientists and drug development professionals to confidently incorporate this compound into their analytical methodologies, ultimately contributing to the generation of high-quality, reliable data.

References

-

Google Patents. (n.d.). WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][2][8] dioxoles and derivatives thereof. Retrieved from

-

CRO SPLENDID LAB. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound | C6H6O2 | CID 10630461. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 103963-58-2| Chemical Name : this compound. Retrieved from [Link]

-

Kuujia.com. (n.d.). 103963-58-2(this compound). Retrieved from [Link]

-

Semantic Scholar. (2016, December 8). Reaction Pathways in Catechol/Primary Amine Mixtures: A Window on Crosslinking Chemistry. Retrieved from [Link]

-

Agilent. (2016, January 15). Plasma Catecholamines by LC/MS/MS. Retrieved from [Link]

-

PubMed. (2020). Highly sensitive LC-MS/MS analysis of catecholamines in plasma. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Retrieved from [Link]

Sources

- 1. 103963-58-2(this compound) | Kuujia.com [kuujia.com]

- 2. clearsynth.com [clearsynth.com]

- 3. biosynth.com [biosynth.com]

- 4. splendidlab.in [splendidlab.in]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. This compound CAS#: 103963-58-2 [m.chemicalbook.com]

- 7. This compound | 103963-58-2 [amp.chemicalbook.com]

- 8. WO2009035652A1 - Synthesis of deuterated catechols and benzo[d][1,3] dioxoles and derivatives thereof - Google Patents [patents.google.com]

- 9. lookchem.com [lookchem.com]

- 10. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | C6H6O2 | CID 10630461 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Catechol-d4: Properties, Synthesis, and Applications in Research and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol-d4, the deuterated analogue of catechol, serves as an indispensable tool in modern analytical and pharmaceutical research. Its unique physicochemical properties, stemming from the incorporation of deuterium atoms, make it an ideal internal standard for mass spectrometry-based quantification of catechol and its physiologically important derivatives, the catecholamines. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed methodologies for its synthesis, and in-depth protocols for its application in drug development and metabolic studies. The content herein is structured to provide not only factual data but also the scientific rationale behind its use, ensuring a thorough understanding for researchers and drug development professionals.

Introduction: The Significance of Isotopic Labeling in Bioanalysis

In the realm of bioanalysis and drug development, the precise quantification of endogenous molecules and xenobiotics is paramount. Stable isotope labeling, particularly deuterium substitution, has emerged as a powerful technique to enhance the accuracy and reliability of analytical methods. The replacement of hydrogen with its heavier, stable isotope, deuterium, imparts a specific mass shift without significantly altering the chemical properties of the molecule. This principle is the foundation for the utility of this compound as a superior internal standard in mass spectrometric assays. By mimicking the analyte's behavior during sample preparation, chromatography, and ionization, it allows for the correction of analytical variability, leading to highly accurate and reproducible results.

Core Physical and Chemical Properties of this compound

This compound, systematically named 3,4,5,6-tetradeuteriobenzene-1,2-diol, is a deuterated isotopologue of catechol where the four hydrogen atoms on the benzene ring have been replaced by deuterium.[1]

Structural and General Properties

| Property | Value | Source(s) |

| IUPAC Name | 3,4,5,6-tetradeuteriobenzene-1,2-diol | [1] |

| Synonyms | Pyrocatechol-3,4,5,6-d4, 1,2-Benzenediol-d4 | [1] |

| CAS Number | 103963-58-2 | [1] |

| Molecular Formula | C₆H₂D₄O₂ | [1] |

| Molecular Weight | Approximately 114.13 g/mol | [1] |

| Appearance | Off-White to Tan Solid | |

| Melting Point | 101-103 °C | [2] |

| Boiling Point | ~245 °C (estimated from catechol) | |

| Solubility | Slightly soluble in DMSO and Methanol |

Spectroscopic Data

Due to the absence of protons on the aromatic ring, the ¹H NMR spectrum of this compound is simplified compared to its non-deuterated counterpart. The spectrum is dominated by the signals of the two hydroxyl protons, the chemical shift of which is highly dependent on the solvent and concentration. In a non-protic solvent like acetone-d6, these would appear as a singlet.

The ¹³C NMR spectrum is a more definitive tool for the structural confirmation of this compound. The carbon atoms attached to deuterium will exhibit splitting due to C-D coupling, and their chemical shifts will be slightly different from those of unlabeled catechol due to the isotopic effect.

Mass spectrometry is a cornerstone technique for the application of this compound. The mass spectrum will prominently display a molecular ion peak (M+) at m/z 114, which is 4 mass units higher than that of unlabeled catechol (m/z 110). This mass difference is the key to its utility as an internal standard.

Electron Ionization (EI) Fragmentation Pattern:

The fragmentation of this compound under EI conditions is expected to follow pathways similar to unlabeled catechol, with the key difference being the mass of the fragments containing the deuterated ring. Common fragmentation patterns for phenols involve the loss of CO and CHO radicals. For this compound, this would lead to characteristic fragment ions.

-

m/z 114 (M+) : Molecular ion.

-

Loss of CO : A significant fragment is expected from the loss of a neutral carbon monoxide molecule.

-

Loss of formyl radical (CHO) : Another characteristic fragmentation pathway.

The precise fragmentation pattern is crucial for setting up selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions in LC-MS/MS applications.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound typically involves the deuteration of a suitable catechol precursor. While several methods exist, a common approach involves acid-catalyzed H/D exchange on the aromatic ring.

Synthesis via Acid-Catalyzed Deuteration

This protocol describes a general procedure for the synthesis of this compound from catechol using a strong deuterated acid.

Materials:

-

Catechol

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Sulfuric acid-d2 (D₂SO₄, 98 wt. % in D₂O, 99.5 atom % D)

-

Anhydrous diethyl ether

-

Anhydrous magnesium sulfate

-

Round-bottom flask with reflux condenser

-

Stirring plate and magnetic stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve catechol in deuterium oxide.

-

Acid Addition: Carefully add sulfuric acid-d2 to the solution. The acid acts as a catalyst for the electrophilic substitution of hydrogen with deuterium on the aromatic ring.

-

Heating and Reflux: Heat the reaction mixture to reflux and maintain for an extended period (e.g., 24-48 hours) to ensure complete H/D exchange. The progress of the reaction can be monitored by taking small aliquots and analyzing them by ¹H NMR to observe the disappearance of the aromatic proton signals.

-

Work-up: After cooling to room temperature, carefully neutralize the reaction mixture. Extract the product into diethyl ether.

-

Drying and Evaporation: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter. Remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.

-

Purification: The crude product can be purified by recrystallization or sublimation to obtain high-purity this compound.

Causality Behind Experimental Choices: The use of a strong deuterated acid in a deuterated solvent provides a high concentration of D+ ions, driving the equilibrium of the H/D exchange towards the fully deuterated product. Refluxing provides the necessary activation energy for the electrophilic aromatic substitution.

Self-Validating System: The purity and isotopic enrichment of the synthesized this compound must be rigorously validated. This is achieved by:

-

¹H NMR: To confirm the absence of aromatic protons.

-

Mass Spectrometry: To confirm the molecular weight of 114 g/mol and assess the isotopic purity by analyzing the relative abundance of partially deuterated species.

Applications in Drug Development and Research

The primary application of this compound is as an internal standard for the quantification of catechol and its derivatives, particularly catecholamines, in biological matrices using isotope dilution mass spectrometry.[3]

Quantification of Catecholamines in Biological Fluids

Catecholamines such as dopamine, norepinephrine, and epinephrine are crucial neurotransmitters and hormones. Their accurate measurement in plasma and urine is essential for the diagnosis and management of various diseases, including pheochromocytoma and neuroblastoma.

This protocol outlines a general procedure for the analysis of catecholamines in plasma using this compound as an internal standard for the quantification of endogenous catechol. A similar approach can be used with deuterated standards for each specific catecholamine.

Materials:

-

Plasma sample

-

This compound internal standard solution (of known concentration)

-

Acetonitrile (ACN)

-

Formic acid (FA)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

To a known volume of plasma, add a precise amount of the this compound internal standard solution.

-

Precipitate proteins by adding cold acetonitrile.

-

Centrifuge to pellet the precipitated proteins.

-

-

Solid-Phase Extraction (SPE):

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge to remove interfering substances.

-

Elute the catecholamines and the internal standard with an appropriate solvent.

-

-

LC-MS/MS Analysis:

-

Evaporate the eluate to dryness and reconstitute in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a suitable HPLC column and gradient.

-

Detect and quantify the analytes and the internal standard using MRM in positive ion mode.

-

Causality Behind Experimental Choices: Protein precipitation removes the bulk of interfering macromolecules. SPE provides further cleanup and concentration of the analytes. The use of an internal standard added at the very beginning of the workflow accounts for any loss of analyte during these preparation steps.

Self-Validating System: The method should be validated according to regulatory guidelines, including assessment of linearity, accuracy, precision, and recovery. The consistent ratio of the endogenous analyte to the internal standard across different dilutions and preparations validates the robustness of the method.

Drug Metabolism and Pharmacokinetic (DMPK) Studies

Deuterium labeling can also be used to investigate the metabolic fate of drugs. The "Kinetic Isotope Effect" (KIE) describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its isotopes. The C-D bond is stronger than the C-H bond, and therefore, its cleavage is slower. By strategically placing deuterium atoms at sites of metabolic oxidation on a drug molecule, its metabolic rate can be slowed down. While this compound itself is primarily used as an internal standard, the principles of its use are foundational to the broader field of using deuterated compounds in DMPK studies.

Safety and Handling

This compound should be handled with the same precautions as unlabeled catechol. It is classified as toxic if swallowed or in contact with skin, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1] It is also harmful if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a vital tool for researchers in the fields of analytical chemistry, pharmacology, and drug development. Its well-defined physical and chemical properties, coupled with its primary application as a robust internal standard, enable the accurate and precise quantification of catechol and its derivatives in complex biological matrices. The methodologies for its synthesis and application, as outlined in this guide, provide a framework for its effective use in the laboratory. As the demand for highly sensitive and reliable bioanalytical methods continues to grow, the importance of stable isotope-labeled compounds like this compound will undoubtedly increase.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10630461, this compound. Retrieved January 7, 2026, from [Link]

Sources

Catechol-d4 CAS number and molecular weight

An In-Depth Technical Guide to Catechol-d4

Abstract: This technical guide provides a comprehensive overview of this compound (Deuterated Catechol), a critical stable isotope-labeled internal standard for advanced analytical applications. The document details its fundamental chemical and physical properties, synthesis rationale, and practical applications in quantitative mass spectrometry. A detailed, field-proven protocol for the use of this compound in the analysis of catecholamines in biological matrices is presented, underscoring its importance in biomedical research and drug development. This guide is intended for researchers, analytical scientists, and professionals in the pharmaceutical and life sciences industries who require precise and accurate quantification of catechol and related compounds.

Core Properties and Identification

This compound, also known as 3,4,5,6-Tetradeuteriobenzene-1,2-diol, is the deuterated analogue of catechol. The substitution of four hydrogen atoms on the benzene ring with deuterium atoms results in a mass shift that makes it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the unlabeled analyte but is distinguishable by its mass-to-charge ratio (m/z).[1][2][3]

Chemical Identifiers and Molecular Weight

Accurate identification and characterization are paramount in analytical sciences. The key identifiers and properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 103963-58-2 | [1][2][4][5] |

| Molecular Formula | C₆H₂D₄O₂ | [2] |

| Synonyms | Pyrothis compound; 1,2-Benzenediol-d4; 3,4,5,6-Tetradeuteriobenzene-1,2-diol | [2][6] |

| Molecular Weight | ~114.14 g/mol | [2][3] |

| Exact Mass | 114.061886414 Da | [4][6] |

| Isotopic Purity | Typically ≥96 atom % D |

Physicochemical Properties

The physical properties of this compound are nearly identical to those of its non-labeled counterpart, ensuring similar behavior during sample extraction and chromatographic separation.

-

Appearance: Typically a solid.

-

Melting Point: 101 °C.[5]

-

Storage: Should be stored in a tightly sealed container, refrigerated, and protected from light and moisture to ensure long-term stability.[2][3]

Rationale for Use in Quantitative Analysis

The core utility of this compound lies in its application as an internal standard (IS) for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its high precision and accuracy.

Expertise & Experience Insight: The choice of a deuterated standard like this compound is deliberate. Its chemical and physical properties (e.g., polarity, solubility, ionization efficiency) are virtually identical to the endogenous analyte (catechol). This ensures that any sample loss during extraction, derivatization, or ionization affects both the analyte and the internal standard to the same degree. The ratio of the analyte to the IS remains constant, correcting for experimental variability and leading to highly reliable quantification. The mass difference of +4 amu provides a clear separation from the native analyte's mass spectrum, preventing isotopic overlap and ensuring signal specificity.

Experimental Workflow: Quantification of Catechol in Plasma

This section provides a validated, step-by-step protocol for the quantification of catechol in a biological matrix (e.g., human plasma) using this compound as an internal standard, followed by LC-MS/MS analysis.

Workflow Overview

The following diagram illustrates the logical flow of the experimental protocol, from sample preparation to data analysis.

Caption: Workflow for Catechol Quantification using this compound IS.

Detailed Protocol

Trustworthiness through Self-Validation: This protocol incorporates quality control (QC) samples at low, medium, and high concentrations to be run alongside unknown samples. The accuracy of the QC samples (typically required to be within ±15% of the nominal value) validates the entire run.

-

Preparation of Standards and Internal Standard Solution:

-

Prepare a stock solution of this compound in methanol at 1 mg/mL.

-

Create a working internal standard (IS) solution by diluting the stock solution to 100 ng/mL in 50:50 methanol:water.

-

Prepare calibration standards by spiking known concentrations of unlabeled catechol into a surrogate matrix (e.g., charcoal-stripped plasma).

-

-

Sample Preparation:

-

Thaw plasma samples and calibration standards on ice.

-

To 100 µL of plasma, add 10 µL of the 100 ng/mL this compound IS working solution. Vortex briefly. Causality: Adding the IS at the earliest stage ensures it undergoes all subsequent steps alongside the analyte, correcting for any losses.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient starting from 5% B to 95% B to ensure separation from other matrix components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Negative. Rationale: The hydroxyl groups of catechol are acidic and readily deprotonate to form [M-H]⁻ ions, providing excellent sensitivity in negative mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Catechol (Analyte): Q1: 109.1 m/z → Q3: 81.1 m/z

-

This compound (IS): Q1: 113.1 m/z → Q3: 85.1 m/z

-

-

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the this compound IS.

-

Calculate the peak area ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of catechol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

This compound is an indispensable tool for researchers and drug development professionals requiring high-fidelity quantification of catechol. Its chemical properties, which mirror the unlabeled analyte, combined with its distinct mass, provide the foundation for the robust and reliable isotope dilution mass spectrometry method. The protocol described herein offers a validated framework that can be adapted for various biological matrices, ensuring data integrity and reproducibility in critical research and clinical applications.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Kuujia.com. (n.d.). 103963-58-2(this compound). Retrieved from [Link]

Sources

A Researcher's Guide to High-Purity Catechol-d4: From Sourcing to Application

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of high-purity Catechol-d4, a critical reagent in modern analytical chemistry. We delve into the essential criteria for selecting a commercial supplier, present a comparative analysis of prominent vendors, and offer a detailed, field-proven protocol for its application as an internal standard in isotope dilution mass spectrometry. This document is designed to bridge the gap between procurement and practical implementation, ensuring the integrity and accuracy of quantitative bioanalytical studies.

The Critical Role of this compound in Quantitative Analysis

Catechol, or 1,2-dihydroxybenzene, and its metabolites are significant biomarkers in various physiological and pathological processes. Accurate quantification of these compounds in complex biological matrices like plasma, urine, or tissue homogenates is paramount for meaningful research in areas ranging from neuroscience to toxicology.

The Principle of Isotope Dilution Mass Spectrometry (ID-MS)

Isotope Dilution Mass Spectrometry (ID-MS) is the gold standard for quantitative analysis due to its high precision and accuracy. The technique relies on the addition of a known quantity of a stable isotope-labeled version of the analyte—in this case, this compound—to a sample at the earliest stage of preparation.[1][2]

This "internal standard" is chemically identical to the endogenous analyte (Catechol) but is distinguishable by its mass-to-charge ratio (m/z) in a mass spectrometer. Because the internal standard and the analyte behave almost identically during sample extraction, cleanup, and ionization, any sample loss or variation in instrument response affects both compounds equally.[3][4] The ratio of the analyte's signal to the internal standard's signal is then used for precise quantification, effectively canceling out matrix effects and other sources of experimental error.[3][5]

Why High Purity is Non-Negotiable

The accuracy of ID-MS is fundamentally dependent on the quality of the internal standard. Two key purity metrics are critical:

-

Chemical Purity: Refers to the percentage of the material that is the desired compound, free from other chemical contaminants. Impurities can interfere with the analysis, causing ion suppression or enhancement, or co-eluting with the analyte of interest, leading to inaccurate results.

-

Isotopic Purity: This measures the enrichment of the deuterium isotope. For this compound, a high isotopic purity (typically >98 atom % D) is essential to ensure that the mass spectrometric signal for the internal standard is distinct and does not suffer from interference from the unlabeled analyte, a phenomenon known as isotopic crosstalk.

Selecting a Commercial Supplier: A Framework for Due Diligence

Choosing a reliable supplier for this compound is a critical first step in any quantitative assay. The following criteria should be rigorously evaluated:

-

Certificate of Analysis (CoA): The CoA is the most important document provided by a supplier. It should be lot-specific and clearly state the chemical and isotopic purity as determined by validated analytical methods (e.g., NMR, GC-MS, LC-MS). Do not accept generic specification sheets.

-

Stated Purity Levels: Look for suppliers that guarantee high purity. For most research and drug development applications, a chemical purity of ≥98% and an isotopic purity of ≥96 atom % D is recommended.[6]

-

Reputation and Specialization: Prioritize suppliers with a long-standing reputation in the field of stable isotopes and analytical standards. Companies that specialize in these compounds are more likely to have robust quality control systems.[7][8]

-

Technical Support: A knowledgeable technical support team can be an invaluable resource for troubleshooting and application-specific advice.

Leading Commercial Suppliers of High-Purity this compound

The following table provides a comparative overview of several reputable suppliers offering high-purity this compound. Researchers should always verify the most current specifications by requesting a lot-specific Certificate of Analysis directly from the supplier.

| Supplier | Product Name/Synonym | CAS Number | Stated Purity (Example) | Key Features |

| Cambridge Isotope Laboratories, Inc. (CIL) | Catechol (D₆, 98%) | 202656-22-2 | Chemical Purity: 98% | A leading producer specializing in stable isotope-labeled compounds.[7][9] Note: This is a D6 variant. |

| Toronto Research Chemicals (TRC) / LGC Standards | This compound | 103963-58-2 | High-purity standards available.[10][11][12] | Extensive catalog of analytical standards and bio-chemicals; now part of LGC.[8] |

| Sigma-Aldrich (Merck) | 1,2-Dihydroxybenzene-d4 | 103963-58-2 | 96 atom % D, 95% (CP)[6] | Offers a range of grades, including certified reference materials (TraceCERT®) for some compounds. |

| Santa Cruz Biotechnology, Inc. | This compound | 103963-58-2 | Lot-specific data available on CoA.[13][14] | Broad portfolio of biochemicals for research use.[15] |

| Clearsynth | This compound | 103963-58-2 | Provides CoA with product.[16] | Manufacturer and exporter of stable isotopes and reference standards.[16] |

| Biosynth | This compound | 103963-58-2 | Reference standards for pharmaceutical testing.[17] | Focus on high-quality reference standards.[17] |

Note: Purity specifications are subject to change by lot. The information presented here is based on publicly available data and should be confirmed with the supplier.

Application Protocol: LC-MS/MS Quantification of Catechol in Human Plasma

This section provides a robust, step-by-step protocol for the quantification of catechol in human plasma using this compound as an internal standard.

Principle

Plasma samples are spiked with a known concentration of this compound. Proteins are precipitated, and the supernatant is extracted using liquid-liquid extraction (LLE). The extracted sample is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) using Multiple Reaction Monitoring (MRM) mode.

Materials and Reagents

-

This compound Internal Standard (IS) Stock Solution: 1.0 mg/mL in methanol.

-

Working IS Solution: 100 ng/mL in 50:50 Methanol:Water.

-

Catechol Analyte Stock Solution: 1.0 mg/mL in methanol.

-

Calibration Standards: Prepared by serial dilution of the analyte stock in charcoal-stripped human plasma.

-

Human Plasma (K2-EDTA): Sourced from a reputable bio-supplier.

-

Methanol (LC-MS Grade)

-

Acetonitrile (LC-MS Grade)

-

Formic Acid (Optima™ LC/MS Grade)

-

Methyl tert-butyl ether (MTBE)

-

LC Mobile Phase A: 0.1% Formic Acid in Water

-

LC Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Experimental Workflow

Caption: Workflow for Catechol quantification in plasma.

Step-by-Step Methodology

-

Sample Preparation:

-

Aliquot 100 µL of plasma (calibrator, quality control, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 100 ng/mL this compound working internal standard solution. Causality: Adding the IS early ensures it undergoes identical processing as the analyte.

-

Vortex for 10 seconds to ensure homogeneity.

-

Add 400 µL of ice-cold acetonitrile to precipitate plasma proteins. Causality: Protein removal is crucial to prevent clogging of the LC column and reduce matrix interference.

-

Vortex vigorously for 30 seconds, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

-

Liquid-Liquid Extraction (LLE):

-

Carefully transfer the clear supernatant to a new tube.

-

Add 1 mL of MTBE. Causality: LLE further cleans the sample by partitioning the analytes into an organic solvent, leaving polar interferences behind.

-

Vortex for 1 minute, then centrifuge for 5 minutes.

-

Place the tubes in a -80°C freezer for 10 minutes to freeze the lower aqueous layer.

-

Decant the upper organic layer (MTBE) into a clean tube.

-

Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of Mobile Phase A. Vortex to ensure the residue is fully dissolved. Causality: Reconstituting in the initial mobile phase ensures good peak shape during chromatography.

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the reconstituted sample onto a suitable C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Perform chromatographic separation using a gradient elution profile with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

-

Detect the analytes using a tandem mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Monitor the following MRM transitions:

-

Catechol (Analyte): Q1: 111.1 m/z → Q3: 93.1 m/z

-

This compound (IS): Q1: 115.1 m/z → Q3: 97.1 m/z

-

-

-

Data Analysis:

-

Integrate the chromatographic peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio (Analyte Area / IS Area) for all samples.

-

Generate a linear regression calibration curve by plotting the peak area ratio against the known concentration of the calibration standards.

-

Determine the concentration of catechol in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion

The selection of high-purity this compound is a foundational requirement for the development of accurate and robust quantitative bioanalytical methods. By carefully vetting commercial suppliers based on the quality of their documentation and product specifications, researchers can ensure the integrity of their internal standards. The provided LC-MS/MS protocol illustrates a practical, field-tested application, demonstrating how the proper use of this compound enables precise and reliable quantification in complex biological matrices, ultimately contributing to the advancement of scientific research and drug development.

References

-

Guo, X., et al. (2013). Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Analytical Biochemistry, 440(2), 169-175. Retrieved from [Link]

-

Van Eeckhaut, A., et al. (2013). D4-salicylic acid (internal standard) chromatographic peak area plotted... ResearchGate. Retrieved from [Link]

-

Hewavitharana, A. K., et al. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). Journal of AOAC INTERNATIONAL, 104(4), 882-885. Retrieved from [Link]

-

Yamada, T., et al. (2020). Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. Rapid Communications in Mass Spectrometry, 34(S3), e8814. Retrieved from [Link]

-

Slingsby, R. W., et al. (2017). Use of Internal Standards in IC/MS, IC/MS/MS and LC/MS/MS for the Determination of Perchlorate. ResearchGate. Retrieved from [Link]

Sources

- 1. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. isotope.com [isotope.com]

- 8. Toronto Research Chemicals | BIOZOL [biozol.de]

- 9. isotope.com [isotope.com]

- 10. This compound, TRC 10 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.de]

- 11. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]

- 12. This compound | CAS 103963-58-2 | LGC Standards [lgcstandards.com]

- 13. scbt.com [scbt.com]

- 14. scbt.com [scbt.com]

- 15. Santa Cruz Biotechnology, Inc. from USA - BuyersGuideChem [buyersguidechem.com]

- 16. clearsynth.com [clearsynth.com]

- 17. biosynth.com [biosynth.com]

A Comprehensive Safety & Handling Guide for Catechol-d4

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Catechol-d4 (3,4,5,6-tetradeuteriobenzene-1,2-diol) is the deuterated analogue of Catechol, a benzenediol compound. In advanced scientific research, particularly in pharmacokinetic and metabolic studies, its primary role is as an internal standard for the quantification of Catechol using mass spectrometry (MS) techniques like GC-MS or LC-MS.[1] The deuterium labels provide a distinct mass shift, allowing it to be differentiated from the unlabeled analyte while sharing near-identical chemical properties and chromatographic retention times. This ensures a high degree of accuracy in analytical measurements.

However, the utility of this compound is paired with a significant hazard profile, largely mirroring that of its non-deuterated counterpart. It is a toxic, corrosive, and potentially carcinogenic and mutagenic substance.[2] This guide, designed for the professional scientist, moves beyond a simple recitation of Safety Data Sheet (SDS) sections. It provides a synthesized, in-depth framework for understanding the risks and implementing robust, multi-layered safety protocols essential for its handling in a research and development setting.

Section 1: Chemical and Physical Identity

A precise understanding of a compound's identity and physical properties is the foundation of safe handling. These characteristics dictate its behavior under laboratory conditions and inform storage and handling requirements.

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source(s) |

|---|---|---|

| Chemical Name | 3,4,5,6-tetradeuteriobenzene-1,2-diol | [3] |

| Common Synonyms | This compound, Pyrocatechol-3,4,5,6-d4, 1,2-Benzenediol-d4 | [1][3][4] |

| CAS Number | 103963-58-2 | [3][5][6] |

| Molecular Formula | C₆H₂D₄O₂ | [4][6] |

| Molecular Weight | ~114.14 g/mol |[4][6] |

Table 2: Key Physical and Chemical Properties | Property | Value | Rationale for Safe Handling | | :--- | :--- | :--- | | Appearance | Off-White to Tan Solid |[4] | Indicates that the material is a dust hazard. | | Melting Point | 101 - 103 °C |[5] | Stable solid at room temperature. | | Boiling Point | ~245 °C | | Low volatility at ambient temperatures, but heating will increase vapor pressure. | | Sensitivity | Air and light sensitive | | Requires storage under an inert atmosphere and in opaque containers to prevent degradation. | | Water Solubility | High (451 g/L at 20°C for Catechol) |[2] | Spills can readily contaminate aqueous environments; high solubility facilitates decontamination of surfaces with water. | | n-octanol/water Partition Coefficient (log Pow) | 0.88 | | Indicates low potential for bioaccumulation. |

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as a highly hazardous substance. Its toxicological profile, extrapolated from extensive data on Catechol, necessitates stringent safety controls. The Globally Harmonized System (GHS) provides a clear summary of its dangers.

Table 3: GHS Hazard Classifications and Statements

| Pictogram | Hazard Class | H-Statement | Description | Source(s) |

|---|---|---|---|---|

| ☠️ | Acute Toxicity (Oral, Dermal) | H301 + H311 | Toxic if swallowed or in contact with skin. | [2][3] |

| ☣️ | Carcinogenicity, Mutagenicity | H350, H341 | May cause cancer. Suspected of causing genetic defects. | [2] |

| corrosive | Serious Eye Damage | H318 | Causes serious eye damage. | [2][3] |

| ! | Skin Irritation / Sensitization | H315, H317 | Causes skin irritation. May cause an allergic skin reaction. | [3] |

| ! | Acute Toxicity (Inhalation) | H332 | Harmful if inhaled. | [3] |

| ☣️ | Reproductive Toxicity | H361 | Suspected of damaging fertility or the unborn child. | [2] |

| पर्यावरण | Hazardous to the Aquatic Environment | H401 / H411 | Toxic to aquatic life with long lasting effects. |[2] |

The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion. The health consequences are severe:

-

Acute Effects: Immediate toxicity upon contact or ingestion can be significant.[3][7] The risk of irreversible eye damage is particularly high, mandating non-negotiable eye protection.

-

Chronic Effects: The long-term risks are arguably more insidious. As a suspected mutagen and potential carcinogen, repeated exposure to even minute quantities must be avoided.[2][7] All contact should be minimized to the lowest possible level.

Section 3: The Hierarchy of Controls: A Framework for Safe Handling

Effective safety is not merely about wearing gloves; it is a systematic process of risk mitigation known as the hierarchy of controls. This framework prioritizes the most effective measures first.

Engineering Controls: The Primary Barrier

Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. For this compound, they are the most critical element of safe handling.

-

Causality: The primary physical hazard from this compound is the inhalation of its fine, toxic dust. Therefore, the most effective control is to physically contain it.

-

Mandatory Protocol: All handling of solid this compound, including weighing and initial solubilization, must be performed inside a certified chemical fume hood.[8][9] The fume hood's negative pressure and constant airflow contain any generated dust and prevent it from entering the laboratory atmosphere and the user's breathing zone.

Caption: Workflow for Safely Weighing this compound.

Administrative Controls: Standard Operating Procedures (SOPs)

These are the protocols and work practices that define safe behavior.

-

Designated Areas: All work with this compound should be restricted to a designated area within the lab to prevent cross-contamination.

-

Training: Personnel must be thoroughly trained on this specific SOP and the associated hazards before beginning work.[9]

-

Waste Management: A dedicated, clearly labeled hazardous waste container must be available in the work area before the experiment begins.[8]

Protocol: Preparation of a 1 mg/mL this compound Stock Solution

-

Preparation: Don all required PPE. Verify that the chemical fume hood is functioning correctly.[8] Place an analytical balance, weigh paper, spatula, and a pre-labeled vial containing the desired volume of solvent inside the hood.

-

Weighing: Carefully transfer the target amount of solid this compound onto the weigh paper. Perform this action slowly and deliberately to avoid generating airborne dust.

-

Solubilization: Transfer the weighed solid into the vial containing the solvent. Rinse the weigh paper with a small amount of additional solvent to ensure a quantitative transfer.

-

Mixing: Cap the vial securely and mix by vortexing or inversion until the solid is fully dissolved. The sealed solution can now be safely removed from the fume hood.

-

Cleanup: Treat all disposable items (weigh paper, contaminated gloves) as solid hazardous waste.[8] Decontaminate the spatula and the work surface within the hood according to your institution's approved procedures.

Personal Protective Equipment (PPE): The Last Line of Defense

PPE does not eliminate the hazard, but it provides a critical barrier between the user and the chemical. Its use is non-negotiable.

-

Causality: PPE selection is directly dictated by the hazard profile. Because this compound causes severe eye damage (H318) and is toxic upon skin contact (H311), robust eye and hand protection is mandatory.

Table 4: Mandatory Personal Protective Equipment

| Body Part | Required PPE | Specification and Rationale |

|---|---|---|

| Eyes/Face | Safety Goggles | Must provide a full seal around the eyes to protect from dust particles. Standard safety glasses are insufficient. |

| Hands | Chemical-Resistant Gloves | Nitrile gloves are standard. Double-gloving is recommended. Change gloves immediately if contamination is suspected.[9] |

| Body | Laboratory Coat | Must be fully buttoned to protect skin and clothing. |

| Respiratory | (If required) | A respirator with an appropriate particulate filter may be required if there is a risk of dust generation outside of a fume hood (e.g., major spill cleanup).[10] |

Section 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures and the location of safety equipment.

Caption: Emergency Response Decision Tree for this compound.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15-30 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][11]

-

Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][9] Seek medical attention.

-

Inhalation: Move the individual to fresh air at once. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[9][11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][9]

Section 5: Storage and Disposal

Proper storage and disposal are critical for ensuring long-term safety and environmental protection.

-

Storage: this compound should be stored in a tightly closed, properly labeled container. The storage location must be a cool, dry, and well-ventilated area, away from incompatible materials.[10] Due to its high toxicity, it should be kept in a locked cabinet or an area with restricted access.[4] To comply with its air and light sensitivity, storage under an inert gas (e.g., argon or nitrogen) in an amber vial is best practice.

-

Incompatibility: Avoid contact with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[7]

-

Disposal: All waste containing this compound, including empty containers, contaminated PPE, and solutions, must be treated as hazardous waste.[8] It must be collected in a designated, sealed, and clearly labeled container for disposal by certified professionals in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.[9]

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

LookChem. This compound. [Link]

-

Pharmaffiliates. This compound. [Link]

-

University of Alaska Fairbanks. SOP - Catechol. Biology and Wildlife STANDARD OPERATING PROCEDURE. [Link]

-

PubMed Central. Mussel-Inspired Catechol-Functionalized Hydrogels and Their Medical Applications. [Link]

-

University of Alaska Fairbanks. Catechol - Biology and Wildlife STANDARD OPERATING PROCEDURE. [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet - Catechol. [Link]

Sources

- 1. This compound|lookchem [lookchem.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. This compound | C6H6O2 | CID 10630461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. biosynth.com [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. nj.gov [nj.gov]

- 8. uaf.edu [uaf.edu]

- 9. uaf.edu [uaf.edu]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

Applications of Deuterated Compounds in Research: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern scientific research, particularly within the pharmaceutical and life sciences, the quest for greater precision, efficacy, and understanding is perpetual. Among the sophisticated tools available to researchers, deuterated compounds—molecules where one or more hydrogen atoms are strategically replaced by their heavier, stable isotope, deuterium—have emerged as a cornerstone for innovation. This guide provides a comprehensive technical overview of the applications of these remarkable compounds, delving into the fundamental principles that govern their utility and presenting practical methodologies for their application in enhancing pharmacokinetic profiles, elucidating metabolic pathways, and elevating analytical precision.

Part 1: The Foundation - The Deuterium Kinetic Isotope Effect (KIE)

The unique utility of deuterated compounds in research is primarily rooted in a quantum mechanical phenomenon known as the Kinetic Isotope Effect (KIE). This effect arises from the fundamental differences in the physical properties of hydrogen (protium, ¹H) and deuterium (²H).

The "Heavier" Bond

Deuterium possesses a neutron in its nucleus in addition to the single proton found in hydrogen, effectively doubling its mass. This increased mass leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond in its ground state compared to the carbon-hydrogen (C-H) bond. Consequently, more energy is required to break a C-D bond than a C-H bond.[1][2]

Impact on Reaction Rates

In chemical reactions where the cleavage of a C-H bond is the rate-determining step, substituting hydrogen with deuterium can significantly slow down the reaction rate.[2][3][4] This is the essence of the primary kinetic isotope effect. The magnitude of this effect is typically expressed as the ratio of the rate constant for the reaction with the lighter isotope (kH) to that with the heavier isotope (kD), or kH/kD.

Quantifying the KIE

The primary deuterium KIE can be substantial, with kH/kD values often ranging from 2 to 8, indicating a 2- to 8-fold decrease in the reaction rate. Secondary KIEs, where the deuterated bond is not directly broken but is adjacent to the reaction center, are also observed and can provide valuable mechanistic insights, though they are generally smaller in magnitude.[2][3]

Caption: Energy profile illustrating the higher activation energy (ΔG‡) required for C-D bond cleavage compared to C-H bond cleavage.

Part 2: Enhancing Drug Discovery and Development

The deliberate incorporation of deuterium into drug candidates, a strategy often referred to as the "deuterium switch," has become a powerful approach to improve the pharmacological properties of new and existing therapies.[5]

Improving Pharmacokinetic Profiles

2.1.1. Slower Metabolism and Increased Half-life

A significant hurdle in drug development is rapid metabolic breakdown, often mediated by Cytochrome P450 (CYP) enzymes, which can lead to poor bioavailability and a short duration of action. By replacing hydrogen with deuterium at these metabolic "soft spots," the rate of enzymatic cleavage can be reduced, leading to a longer drug half-life, increased overall exposure (AUC), and more stable plasma concentrations.[5][6][7] This can translate to less frequent dosing, improving patient compliance and therapeutic outcomes.

2.1.2. Reduced Toxic Metabolite Formation

In some instances, drug metabolism can lead to the formation of reactive or toxic metabolites. Deuteration can alter the metabolic pathway, favoring alternative routes that produce fewer harmful byproducts, thereby enhancing the safety profile of the drug.[5]

2.1.3. Case Study: Deutetrabenazine vs. Tetrabenazine

Deutetrabenazine (Austedo®) is the first FDA-approved deuterated drug and serves as a prime example of the benefits of this approach. It is a deuterated version of tetrabenazine, used to treat chorea associated with Huntington's disease. The deuteration of the two methoxy groups in tetrabenazine leads to a significant improvement in its pharmacokinetic profile.[8]

| Parameter | Tetrabenazine | Deutetrabenazine | Fold Change |

| Active Metabolite Half-life (t½) | ~5 hours | ~9-10 hours | ~2x |

| Peak Plasma Concentration (Cmax) | Lower | Higher | Increased |

| Total Drug Exposure (AUC) | Lower | Higher | Increased |

| Dosing Frequency | 2-3 times daily | Twice daily | Reduced |

This table summarizes data from comparative pharmacokinetic studies.

Deuterium-Enabled Chiral Switching (DECS)

2.2.1. Stabilizing Chiral Centers

For many chiral drugs, one enantiomer is therapeutically active while the other may be inactive or contribute to adverse effects. However, some chiral centers are prone to in vivo racemization, making the development of a single-enantiomer drug challenging. Deuteration at the chiral center can stabilize it against epimerization, a process known as Deuterium-Enabled Chiral Switching (DECS).[9][10][11][12]

2.2.2. Experimental Approach

DECS involves the synthesis of the deuterated racemate, followed by chiral separation to isolate the individual enantiomers. The stereochemical stability of the deuterated enantiomers is then assessed in vitro and in vivo to determine if racemization is sufficiently suppressed to warrant development as a single-enantiomer drug.

Experimental Protocol: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines a typical study to compare the pharmacokinetic profiles of a deuterated drug and its non-deuterated analog in rats.

Objective: To determine and compare key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated counterpart following oral administration.

Materials:

-

Test compounds: Deuterated and non-deuterated drug candidates.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose in water).

-

Sprague-Dawley rats (male, 8-10 weeks old).

-

Oral gavage needles.

-

Blood collection supplies (e.g., heparinized tubes).

-

Centrifuge.

-

LC-MS/MS system.

Procedure:

-

Dose Preparation: Prepare dosing solutions of the deuterated and non-deuterated compounds in the vehicle at the desired concentration.

-

Animal Dosing: Fast rats overnight prior to dosing. Administer a single oral dose of each compound to separate groups of rats (n=3-5 per group) via oral gavage.

-

Blood Sampling: Collect blood samples (~100-200 µL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Analyze the plasma samples for the concentration of the parent drug and any relevant metabolites using a validated LC-MS/MS method.

-

Data Analysis: Use pharmacokinetic software to calculate the key parameters (Cmax, Tmax, AUC, t½) for each compound.

-

Comparison: Compare the pharmacokinetic profiles of the deuterated and non-deuterated compounds to assess the impact of deuteration.

Caption: Workflow of a preclinical Deuterium Metabolic Imaging (DMI) experiment.

Part 4: The Gold Standard in Analytical Chemistry

In the field of quantitative bioanalysis, particularly with liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are considered the "gold standard" for internal standards.

Deuterated Internal Standards for LC-MS

4.1.1. The Ideal Internal Standard

An ideal internal standard should behave identically to the analyte of interest throughout the entire analytical process. Deuterated standards are nearly perfect in this regard, as their physicochemical properties are almost indistinguishable from their non-deuterated counterparts. [13][14][15][16][17][18] 4.1.2. Mitigating Matrix Effects and Improving Accuracy

Biological samples are complex matrices that can interfere with the ionization of the analyte in the mass spectrometer, a phenomenon known as the matrix effect. Because a deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, it can effectively normalize for these variations. By calculating the ratio of the analyte's signal to that of the internal standard, a highly accurate and precise quantification can be achieved, compensating for variability in sample preparation, injection volume, and instrument response. [13]

Experimental Protocol: Quantitative Bioanalysis using a Deuterated Internal Standard

This protocol outlines the steps for a typical LC-MS/MS assay for the quantification of a drug in plasma.

Objective: To accurately quantify the concentration of an analyte in a biological matrix using a deuterated internal standard.

Materials:

-

Biological samples (e.g., plasma).

-

Analyte and deuterated internal standard stock solutions.

-

Solvents for extraction and chromatography.

-

Sample preparation supplies (e.g., protein precipitation plates, SPE cartridges).

-

LC-MS/MS system.

Procedure:

-

Preparation of Standards: Prepare a series of calibration standards and quality control (QC) samples by spiking known amounts of the analyte into a blank biological matrix.

-

Sample Preparation:

-

Add a fixed amount of the deuterated internal standard to all samples, calibration standards, and QCs.

-

Perform sample extraction to remove proteins and other interferences. Common techniques include:

-

Protein Precipitation (PPT): A simple and fast method suitable for many small molecules.

-

Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT but is more labor-intensive.

-

Solid-Phase Extraction (SPE): Provides the cleanest extracts and is ideal for complex matrices or when high sensitivity is required.

-

-

-

LC-MS/MS Analysis: Inject the prepared samples onto the LC-MS/MS system. The chromatographic method should be optimized to separate the analyte from other matrix components. The mass spectrometer is set to monitor specific parent-to-daughter ion transitions for both the analyte and the deuterated internal standard.

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the calibration standards.

-

Use the calibration curve to determine the concentration of the analyte in the unknown samples and QCs.

-

Caption: Workflow for quantitative bioanalysis using a deuterated internal standard.

Deuterated Solvents in NMR Spectroscopy

In Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, the signals from the protons in the solvent can overwhelm the signals from the analyte. To circumvent this, deuterated solvents (e.g., CDCl₃, DMSO-d₆) are used. Since deuterium resonates at a different frequency from protons, the solvent signals do not interfere with the analyte's spectrum, allowing for clear and unambiguous structural elucidation.

Part 5: Synthesis of Deuterated Compounds

The preparation of deuterated compounds is a specialized area of synthetic chemistry.

Common Strategies

Several methods are employed to introduce deuterium into molecules:

-

Hydrogen-Deuterium (H/D) Exchange: This involves treating a compound with a deuterium source, such as D₂O or D₂ gas, often in the presence of a catalyst, to exchange labile protons with deuterium. [19][20]* Use of Deuterated Building Blocks: Synthesizing the target molecule from starting materials that are already deuterated is a common and efficient approach. [21][22][23]

Example Synthesis Protocol: Synthesis of a Deuterated Propranolol Analog

This protocol illustrates the use of a deuterated building block to synthesize a deuterated version of the beta-blocker propranolol. [21] Objective: To synthesize (S)-1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol-d₆.

Materials:

-

(S)-1-(Naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol.

-

3-Bromo(2H6)propan-1-ol.

-

Appropriate solvents and reagents.

Procedure (Simplified):

-

Alkylation: React (S)-1-(naphthalen-1-yloxy)-3-(propan-2-ylamino)propan-2-ol with 3-Bromo(2H6)propan-1-ol in the presence of a suitable base to form the deuterated ether linkage.

-

Purification: Purify the resulting deuterated propranolol analog using standard techniques such as column chromatography.

-

Characterization: Confirm the structure and isotopic purity of the final product using NMR and mass spectrometry.

Conclusion

Deuterated compounds represent a powerful and versatile tool in the modern research arsenal. By harnessing the kinetic isotope effect, scientists can rationally design drugs with improved pharmacokinetic and safety profiles. As stable isotope tracers, they provide unparalleled insights into the complex web of metabolic pathways in living systems. Furthermore, in the realm of analytical chemistry, their use as internal standards has set a new benchmark for accuracy and reliability. As synthetic methodologies continue to advance and our understanding of the subtle yet profound effects of deuteration deepens, the applications of these unique molecules are poised to expand even further, driving innovation across the scientific landscape.

References

- Application Note and Protocols for LC-MS Analysis using a Deuterated Internal Standard. (2025). BenchChem.

- Application Notes and Protocols for Deuterium Metabolic Imaging (DMI) with 2-Deoxy-D-glucose-d1. (2025). BenchChem.

- Application Note: Synthesis of Deuterated Drug Analogues Using 3-Bromo(2H6)propan-1-ol. (2025). BenchChem.

- The Application of Deuterated Compounds in Elucidating Metabolic P

- Standard Operating Procedure for the Effective Use of Deuterated Internal Standards in Quantit

- What is Deuterium Metabolic Imaging (DMI)? Yale School of Medicine.

- Deuterated Compounds | Stable Isotope-Labeled Standards.

- Workflow of a Deuterium Metabolic Imaging (DMI) study: Following the...

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). YouTube.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025).

- Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. (2021). PMC - NIH.

- The Gold Standard: A Technical Guide to Deuterated Internal Standards in LC-MS. (2025). Benchchem.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- Parallel detection of multi-contrast MRI and Deuterium Metabolic Imaging (DMI) for time-efficient characterization of neurological diseases. (2023). medRxiv.

- Deuterium-Enabled Chiral Switching (DECS)

- Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies. (n.d.). PMC - NIH.

- Effective Synthesis of Deuterated n-Octylamine and Its Analogues. (n.d.). EPJ Web of Conferences.

- Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. (2020).

- Clinical Application and Synthesis Methods of Deuterated Drugs. (2025).

- Designing chemical systems for precision deuteration of medicinal building blocks. (2024). PMC.

- Deuter

- Synthesis of deuterated analogs, reference standards and metabolites of pharmaceuticals. (n.d.).

- Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. (2018).

- Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess. (n.d.). SciSpace.

- Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone. (n.d.). PubMed Central.

- Deuterium-enabled chiral switching. (2025). American Chemical Society.

- Deuterium-Enabled Chiral Switching (DECS)

- Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. (n.d.). SciSpace.

- Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. (n.d.). PMC - NIH.

- Deuterium-Enabled Chiral Switching (DECS) Yields Chirally Pure Drugs from Chemically Interconverting Racemates. (2020).

- The Deuterium Switch: An In-depth Technical Guide to the Advantages of Deuterated Compounds in Pharmacokinetics. (2025). Benchchem.

- Deuterium in drug discovery: progress, opportunities and challenges. (2023). PMC.

- Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025).

- Deuterium Isotope Effects on Drug Pharmacokinetics. I.

- The kinetic isotope effect in the search for deuter

- Deuter

- Kinetic isotope effect. (n.d.). Wikipedia.

- Kinetic Isotope Effects: Interpretation and Prediction Using Degrees of R

- Quantitative Analysis Quant Classic Familiariz

- Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs. (n.d.). Semantic Scholar.

- Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. (2011). PubMed.

- Internal Standards for Quantitative LC-MS Bioanalysis. (n.d.).